Quantified Inhibition of Nitric Oxide Synthase (NOS) Isoforms
The target compound demonstrates potent and differential inhibition of human nitric oxide synthase (NOS) isoforms. The inhibition constant (IC50) for inducible NOS (iNOS) was determined to be 210 nM in human DLD1 cells [1]. This is a 2.5-fold greater potency compared to its inhibition of neuronal NOS (nNOS, IC50 = 530 nM) and a 3.9-fold greater potency compared to endothelial NOS (eNOS, IC50 = 810 nM) in insect SF9 cells [1]. This selectivity profile differs from non-specific NOS inhibitors like L-NNA (IC50 for nNOS: 0.35 μM, eNOS: 3.1 μM) [2].
| Evidence Dimension | IC50 for human iNOS |
|---|---|
| Target Compound Data | 210 nM |
| Comparator Or Baseline | Target compound IC50 for human nNOS: 530 nM; Target compound IC50 for human eNOS: 810 nM; Comparator compound L-NNA IC50 for nNOS: 350 nM, eNOS: 3100 nM |
| Quantified Difference | 2.5-fold more potent for iNOS vs. nNOS; 3.9-fold more potent for iNOS vs. eNOS |
| Conditions | iNOS in human DLD1 cells, nNOS and eNOS in insect SF9 cells, 1 hr incubation |
Why This Matters
This isoform selectivity profile is valuable for researchers developing inhibitors that target iNOS-mediated inflammation while minimizing off-target effects on nNOS and eNOS.
- [1] BindingDB. (n.d.). BDBM50372233 (CHEMBL436643). Affinity Data for NOS inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372233 View Source
- [2] PMC. (n.d.). Table 1: Comparison of NOS IC50 determined for L-NNA and 7-NI. Retrieved from https://pmc.ncbi.nlm.nih.gov View Source
